5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, making it valuable in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the reaction of appropriate aromatic amines with sulfur and nitrogen sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzo[c][1,2,5]thiadiazole core
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a hypoxia inhibitor, which can be useful in cancer research.
Medicine: Explored for its pharmacological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its role as a hypoxia inhibitor is linked to its ability to interfere with hypoxia-inducible factors (HIFs), which are crucial in the regulation of oxygen homeostasis in cells . The compound’s electron-accepting properties also make it effective in various catalytic and electronic applications .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester: Used in similar synthetic applications and known for its electron-accepting properties.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Another compound with a benzo[c][1,2,5]thiadiazole core, used in organic synthesis.
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride: Shares structural similarities and is used in medicinal chemistry.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS.ClH/c1-19-5-4-16-15(19)21-8-6-20(7-9-21)14(22)11-2-3-12-13(10-11)18-23-17-12;/h2-5,10H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSWJALAOMIVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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